

Sulfo Cy7 bis-COOH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sulfo Cy7 bis-COOH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the optical and chemical properties of **Sulfo Cy7 bis-COOH**, a near-infrared (NIR) fluorescent dye. Its exceptional brightness and water solubility make it a valuable tool for a wide range of applications in biological imaging and diagnostics. This document outlines its key quantitative data, detailed experimental protocols for determining its molar extinction coefficient, and a typical workflow for its use in bioconjugation.

Core Properties of Sulfo Cy7 bis-COOH

Sulfo Cy7 bis-COOH is a derivative of the cyanine 7 dye, featuring two carboxylic acid groups for conjugation and sulfonate groups that impart high water solubility.^[1] Its strong fluorescence in the NIR spectrum makes it an ideal candidate for deep-tissue in vivo imaging, where background autofluorescence is minimized.^[2]

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of **Sulfo Cy7 bis-COOH**. The data for the molar extinction coefficient and quantum yield are based on the closely related Sulfo-Cy7 bis-NHS ester, as the terminal functional group (carboxylic acid vs. NHS ester) has a negligible impact on the core chromophore's photophysical properties.^[3]

Property	Value	Reference(s)
Molar Extinction Coefficient (ϵ)	$\sim 240,600 \text{ cm}^{-1}\text{M}^{-1}$	[3][4]
Excitation Maximum (λ_{ex})	$\sim 750 \text{ nm}$	[3]
Emission Maximum (λ_{em})	$\sim 773 \text{ nm}$	[3]
Quantum Yield (Φ)	~ 0.24	[3]
Recommended Solvents	Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[3][5]

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of the dye in solution using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The equation is expressed as:

$$A = \epsilon cl$$

Where:

- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient (in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
- c is the concentration of the substance (in $\text{mol}\cdot\text{L}^{-1}$)
- l is the path length of the cuvette (typically 1 cm)

Materials:

- **Sulfo Cy7 bis-COOH**
- High-purity solvent (e.g., DMSO or phosphate-buffered saline, pH 7.4)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

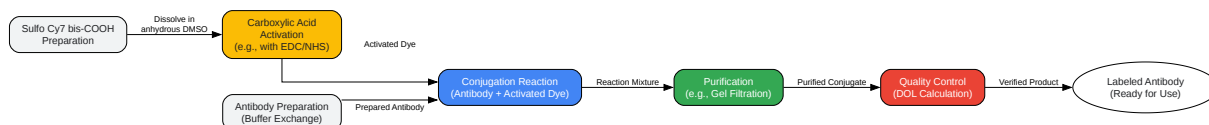
- Stock Solution Preparation:
 - Accurately weigh a small amount of **Sulfo Cy7 bis-COOH** powder using an analytical balance.
 - Dissolve the powder in a known volume of the chosen solvent (e.g., DMSO) in a volumetric flask to prepare a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution.
- Serial Dilutions:
 - Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations in the desired working solvent (e.g., PBS). The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorption maximum (around 750 nm) to ensure accuracy.
- Absorbance Measurement:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 600-850 nm).

- Use the same solvent used for the dilutions as a blank to zero the spectrophotometer.
- Measure the absorbance spectrum for each dilution, ensuring the peak absorbance is recorded at the λ_{max} (~750 nm).
- Data Analysis and Calculation:
 - Plot a graph of absorbance at the λ_{max} (y-axis) versus the concentration (x-axis).
 - Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
 - The slope of the line is equal to the molar extinction coefficient (ϵ) when the path length is 1 cm.

Antibody Labeling Workflow with Sulfo Cy7 bis-COOH

Sulfo Cy7 bis-COOH is frequently used to label proteins, particularly antibodies, for applications such as in vivo imaging and flow cytometry.[2] Since the carboxylic acid groups are not directly reactive with the amine groups on proteins, they must first be activated to form a more reactive species, such as an NHS ester.

Below is a diagram illustrating the typical workflow for labeling an antibody with **Sulfo Cy7 bis-COOH**.



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Workflow for Antibody Labeling with **Sulfo Cy7 bis-COOH**.

Detailed Steps for Antibody Labeling:

- Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL for optimal labeling.^[6] Buffers containing primary amines like Tris will compete with the antibody for reaction with the activated dye.
- Dye Preparation and Activation:
 - Dissolve the **Sulfo Cy7 bis-COOH** in anhydrous DMSO to create a stock solution (e.g., 10 mM).
 - To activate the carboxylic acids, reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are added to the dye solution. This in-situ reaction forms a semi-stable NHS ester that is reactive towards primary amines.
- Conjugation:
 - The activated dye solution is added to the antibody solution. The molar ratio of dye to antibody is a critical parameter that needs to be optimized for the specific application; a starting point is often a 10-fold molar excess of the dye.^[1]
 - The reaction mixture is incubated, typically for 1-2 hours at room temperature, protected from light.
- Purification:
 - After the reaction, it is crucial to remove any unconjugated dye. This is commonly achieved by gel filtration (e.g., using a Sephadex G-25 column) or dialysis.^{[6][7]}
- Quality Control - Degree of Labeling (DOL) Calculation:
 - The final step is to determine the average number of dye molecules conjugated to each antibody molecule (the DOL).

- This is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~750 nm).

- The following formula is used:

$$\text{DOL} = (\text{A}_{\text{max}} \times \epsilon_{\text{protein}}) / [(\text{A}_{280} - (\text{A}_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance of the conjugate at ~750 nm.
- A_{280} is the absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).
- ϵ_{dye} is the molar extinction coefficient of the dye at its λ_{max} (~240,600 $\text{M}^{-1}\text{cm}^{-1}$).
- CF is a correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

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